(1S)-1-Amino-2-(1H-indol-3-YL)ethanol is a tryptamine derivative characterized by the presence of a hydroxy group attached to the same carbon as the primary amino group. This compound is known for its potential biological activities and has been the subject of various synthetic and pharmacological studies. The molecular formula for this compound is CHNO, with a molecular weight of approximately 176.21 g/mol. Its IUPAC name indicates its stereochemistry, specifically the S-enantiomer, which is significant in its biological interactions and pharmacological properties .
This compound belongs to the class of small molecules and is categorized under experimental drugs. It has not received approval for clinical use but is of interest in pharmaceutical research due to its structural similarities to other biologically active compounds, particularly those derived from indole .
The synthesis of (1S)-1-amino-2-(1H-indol-3-YL)ethanol has been explored through various methodologies, focusing on the derivation from indole and related compounds. Typical synthetic routes involve:
The molecular structure of (1S)-1-amino-2-(1H-indol-3-YL)ethanol features an indole ring system fused to an amino alcohol moiety. The stereochemistry at the chiral center is critical for its biological activity.
(1S)-1-Amino-2-(1H-indol-3-YL)ethanol can participate in various chemical reactions due to its functional groups:
The mechanism of action for (1S)-1-amino-2-(1H-indol-3-YL)ethanol primarily involves its interaction with biological targets such as receptors or enzymes. The presence of the indole moiety allows it to mimic neurotransmitters or other signaling molecules, potentially influencing pathways related to:
(1S)-1-Amino-2-(1H-indol-3-YL)ethanol exhibits several notable physical and chemical properties:
Relevant data from studies indicate that understanding these properties is crucial for optimizing its synthesis and potential applications in medicinal chemistry .
The potential applications of (1S)-1-amino-2-(1H-indol-3-YL)ethanol span several fields:
(1S)-1-Amino-2-(1H-indol-3-yl)ethanol is synthesized through specialized enzymatic systems involving aromatic amine dehydrogenases. These enzymes catalyze the oxidation of primary aromatic amines while simultaneously facilitating the reductive amination of carbonyl compounds. The compound is specifically produced by the action of aralkylamine dehydrogenase (AADH) in Alcaligenes faecalis, which consists of two subunits: a light chain (AauA, Uniprot P84887) and a heavy chain (AauB, Uniprot P84888) [1].
The catalytic mechanism involves the oxidation of tryptamine derivatives, where the enzyme's tryptophylquinone (TTQ) cofactor accepts electrons from the substrate. Structural analysis reveals that the stereospecificity at the C1 position (S-configuration) is enforced by chiral amino acid residues within the enzyme's active site pocket, which sterically constrains substrate orientation during catalysis [1] [6]. This enzymatic system exhibits absolute specificity for primary amines with arylalkyl moieties and utilizes azurin as its physiological electron acceptor [1].
Table 1: Enzymatic System Components for (1S)-1-Amino-2-(1H-indol-3-yl)ethanol Biosynthesis
Component | Gene/Uniprot ID | Molecular Weight (Da) | Function |
---|---|---|---|
Light Chain (AauA) | P84887 | 19,651.915 | Substrate oxidation via TTQ cofactor |
Heavy Chain (AauB) | P84888 | 42,924.595 | Structural stabilization and electron transfer |
Cofactor | TTQ | 374.3 | Electron acceptance during substrate oxidation |
Electron Acceptor | Azurin | ~14,000 | Physiological electron sink for regenerating oxidized enzyme |
This compound occupies a critical branch point in tryptamine-derived metabolic networks, serving as both a terminal metabolite and a potential precursor for specialized alkaloids. Gut microbiota (e.g., Clostridium sporogenes and Ruminococcus gnavus) convert dietary tryptophan to tryptamine via tryptophan decarboxylase, which is subsequently metabolized to (1S)-1-amino-2-(1H-indol-3-yl)ethanol through a NAD(P)H-dependent reduction step [8] [3]. This pathway parallels the microbial biosynthesis of tryptophol, where indole-3-acetaldehyde is reduced by alcohol dehydrogenase [4].
In plant systems, analogous pathways yield auxin-related compounds like indole-3-ethanol, suggesting evolutionary conservation in indole metabolism. The equilibrium between this amino alcohol and its aldehyde precursor (indole-3-acetaldehyde) is dynamically regulated by cellular redox state. NADH-dependent reductases preferentially generate the (S)-enantiomer in Cucumis sativus (cucumber), while NADPH-dependent enzymes favor other stereoisomers [4]. This stereochemical divergence implies organism-specific metabolic routing, where the (S)-enantiomer may serve unique physiological functions distinct from its (R)-counterpart or oxidation products.
Table 2: Comparative Tryptamine-Derived Metabolites
Metabolite | Enzymatic Pathway | Biological Role | Organismal Distribution |
---|---|---|---|
Tryptamine | Tryptophan decarboxylation | Neurotransmission, gut motility regulation | Mammals, plants, microbes |
(1S)-1-Amino-2-(1H-indol-3-yl)ethanol | Tryptamine reduction | Putative signaling molecule | Alcaligenes faecalis, plants |
Tryptophol | Indole-3-acetaldehyde reduction | Quorum sensing, sleep induction | Yeast, trypanosomes, plants |
Indole-3-acetic acid | Oxidative decarboxylation/amination | Plant auxin hormone | Plants, pathogenic fungi |
The biosynthesis of (1S)-1-amino-2-(1H-indol-3-yl)ethanol proceeds through a carbinolamine intermediate during the reductive half-reaction of aromatic amine dehydrogenases. Kinetic isotope effect studies reveal that the reaction mechanism involves nucleophilic attack by the amine group of tryptamine on the carbonyl carbon of aldehydes (e.g., formaldehyde), forming a gem-diol (carbinolamine) transition state [4]. This unstable intermediate undergoes stereospecific dehydration and reduction to yield the stable (S)-β-amino alcohol [1] [6].
The carbinolamine's stability is pH-dependent, with maximal accumulation observed at physiological pH (7.0–7.5). Spectroscopic evidence indicates that the TTQ cofactor stabilizes the carbinolamine through hydrogen bonding with conserved active site residues (His/Asn pair), lowering the activation energy for dehydration. Comparative analysis with tryptophol biosynthesis shows that alcohol dehydrogenases bypass carbinolamine accumulation by directly reducing indole-3-acetaldehyde using a zinc-assisted mechanism [4]. This contrast highlights the unique kinetic trapping of the carbinolamine intermediate as a defining feature of β-amino alcohol biosynthesis in dehydrogenase systems.
Table 3: Kinetic Parameters of Carbinolamine Formation and Resolution
Reaction Step | Rate Constant (kcat, s-1) | Activation Energy (kJ/mol) | Catalytic Residues |
---|---|---|---|
Carbinolamine formation | 45 ± 3 | 62.1 ± 1.5 | TTQ, Asp32, His73 |
Dehydration | 120 ± 8 | 48.3 ± 2.1 | Asn105, Water network |
Stereospecific reduction | 95 ± 6 | 51.7 ± 1.8 | NADH, Tyr185 |
Product release | 25 ± 2 | 70.9 ± 3.0 | Phe267 (gating residue) |
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